molecular formula C20H18O3 B2556847 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 66346-74-5

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No. B2556847
CAS RN: 66346-74-5
M. Wt: 306.361
InChI Key: ZCISSROMIKZIAC-UHFFFAOYSA-N
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Description

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention for its potential therapeutic applications due to its anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Detection and Imaging in Living Cells

The compound COPYR, derived from a similar structure to 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, has been found useful in detecting Cr3+ ions in living cells. Its interaction with Cr3+ ions results in a significant quenching of fluorescence, making it a valuable tool for biological imaging (Mani et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds like PhAC, 1-NAC, 2-NAC, and AC, which are structurally related to the subject compound, have been synthesized for use as emitting layers in non-doped OLEDs. These compounds demonstrate the potential for the development of efficient OLEDs, highlighting the versatility of coumarin derivatives in electronic applications (Jung et al., 2017).

Fluorogenic Recognition of Metal Ions

A synthesized derivative of coumarin has been studied for its potential as a sensor in fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions. This application is critical in environmental monitoring and industrial processes, where sensitive detection of these ions is necessary (Joshi et al., 2016).

Crystal Structure Analysis

Studies have analyzed the crystal structure of compounds similar to 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, revealing intricate molecular interactions like C--H...O, C--H...π, and π-π interactions. This research is significant for understanding the molecular properties and potential applications of these compounds in various fields (Cox et al., 2003).

Synthesis of Thiazolidin-4-ones

The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a structurally related compound, has been explored. These synthesized compounds have potential applications in antibacterial treatments, demonstrating the pharmaceutical relevance of such compounds (Čačić et al., 2009).

Development of Sensors for Metal Ions

Research on coumarin-triazole derivatives has shown their utility as sensors for metal ions, particularly for the sensitive detection of iron(III) ions. This application is crucial in environmental monitoring and health diagnostics (Joshi et al., 2015).

properties

IUPAC Name

7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-19(12-16)23-13-18(20(17)21)15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCISSROMIKZIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one

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